molecular formula C13H8FNO3 B1323950 3-Fluoro-4'-nitrobenzophenone CAS No. 527744-61-2

3-Fluoro-4'-nitrobenzophenone

Cat. No. B1323950
M. Wt: 245.21 g/mol
InChI Key: XCFRMFKYPCTVCA-UHFFFAOYSA-N
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Description

3-Fluoro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8FNO3 . It has a molecular weight of 245.21 g/mol . It is used as a reactant/reagent in the preparation of substituted furans via copper-catalyzed radical addition of acetophenones to alkynes .


Synthesis Analysis

The synthesis of 3-Fluoro-4’-nitrophenol, an important intermediate for 3-Fluoro-4’-nitrobenzophenone, has been reported in the literature . The synthesis involves a four-step process starting from m-fluoroaniline, including diazotization, hydrolysis, nitration, and separation of the isomers .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4’-nitrobenzophenone consists of a benzophenone core with a fluorine atom at the 4-position of one phenyl ring and a nitro group at the 4’-position of the other phenyl ring .


Physical And Chemical Properties Analysis

3-Fluoro-4’-nitrobenzophenone has a molecular weight of 245.21 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds .

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Fluoro-4'-nitrobenzophenone serves as a precursor in the synthesis of fluorinated aromatic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, it has been used in the preparation of 3-fluoro-4-nitrophenol, showcasing its role in facilitating nucleophilic substitution reactions that introduce fluorine atoms into aromatic rings, enhancing the biological activity of the resulting compounds (Zhang Zhi-de, 2011).

Material Science and Engineering

In material science, 3-Fluoro-4'-nitrobenzophenone is utilized in the fabrication of advanced materials. Its derivatives have been studied for their potential applications in creating high-performance polymers with exceptional thermal properties and solubility, suitable for engineering plastics and membrane materials. Such applications underscore the compound's significance in developing materials that can withstand extreme conditions while offering versatility in their use (Shude Xiao, Jinyan Wang, Kun Jin, X. Jian, Q. Peng, 2003).

Chemical Reactions and Mechanisms

Research on 3-Fluoro-4'-nitrobenzophenone also extends to exploring its reactivity and utility in chemical synthesis. Studies have shown its application in nucleophilic acylation reactions, where it facilitates the introduction of acyl groups into electron-deficient aromatic rings. This capability is vital for synthesizing aromatic ketones, which are key intermediates in producing various organic compounds. The research on these reactions not only expands our understanding of aromatic substitution mechanisms but also opens up new pathways for synthesizing complex organic molecules (Feng-Li Yu, Yuqian Lu, Bing Yuan, Congxia Xie, Shi-tao Yu, 2015).

Future Directions

The future directions of 3-Fluoro-4’-nitrobenzophenone could involve its use in the synthesis of new compounds and in various chemical reactions. Its properties and reactivity make it a potentially useful compound in organic chemistry .

properties

IUPAC Name

(3-fluorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRMFKYPCTVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641509
Record name (3-Fluorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4'-nitrobenzophenone

CAS RN

527744-61-2
Record name (3-Fluorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Brześkiewicz, R Loska… - The Journal of Organic …, 2018 - ACS Publications
Readily available α,α-dichlorotoluenes enter a vicarious nucleophilic substitution (VNS) reaction with electron-deficient arenes to give α-chlorobenzylated nitrobenzenes, as well as six- …
Number of citations: 20 pubs.acs.org

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